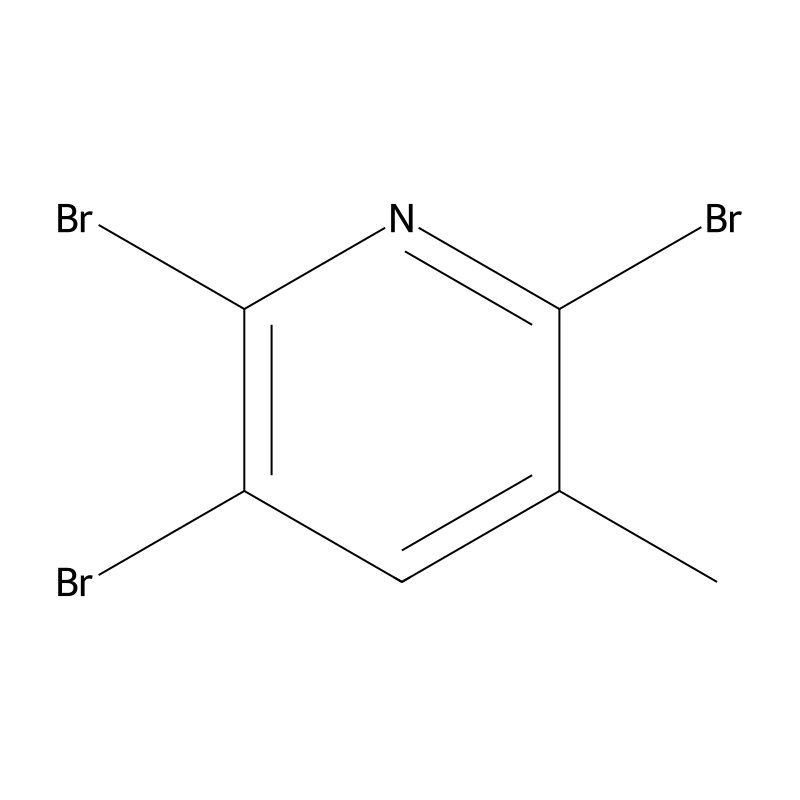

2,3,6-Tribromo-5-methylpyridine

Content Navigation

Researchers face low yields and complex purifications when using symmetrical pyridines for sequential cross-coupling. 2,3,6-Tribromo-5-methylpyridine solves this with three differentiated bromine vectors and a pre-installed methyl group, ensuring >95:5 regioselectivity in Pd-catalyzed reactions. • Enables clean halogen-metal exchange at the most activated position without scrambling. • Bypasses late-stage methylation, avoiding yield drops. • Ideal for constructing thiopeptide antibiotic cores and kinase inhibitor libraries. Reliably supplied with consistent quality for process R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,3,6-Tribromo-5-methylpyridine (CAS: 393516-82-0) is a highly functionalized, polyhalogenated heterocyclic building block engineered for complex molecule synthesis. Structurally, it features three orthogonal bromine vectors at the 2, 3, and 6 positions, coupled with a pre-installed methyl group at the 5-position. This specific substitution pattern creates a highly differentiated electronic and steric environment across the pyridine ring, making it a highly effective precursor for sequential, regiocontrolled cross-coupling reactions (such as Suzuki, Stille, and Sonogashira) and selective halogen-metal exchange . Unlike simpler pyridines, this compound is primarily procured by pharmaceutical and agrochemical manufacturers who require precise, step-wise functionalization to construct multi-substituted heteroaryl cores, such as those found in thiopeptide antibiotics and advanced kinase inhibitors[1].

Research Fit

Attempting to substitute 2,3,6-Tribromo-5-methylpyridine with simpler, lower-cost analogs like 2,6-dibromopyridine or 2,3,6-tribromopyridine introduces severe bottlenecks in process chemistry. Symmetrical building blocks like 2,6-dibromopyridine lack the electronic bias necessary to differentiate the two alpha-positions, resulting in statistical mixtures of mono- and di-coupled products during initial palladium-catalyzed reactions [1]. This lack of regiocontrol necessitates resource-intensive chromatographic separations and drastically lowers step yields. Conversely, while 2,3,6-tribromopyridine offers some regiocontrol, it lacks the 5-methyl group. Attempting to install a methyl group at the sterically hindered 5-position late in a synthetic sequence typically requires harsh conditions, suffers from poor chemoselectivity, and routinely causes catastrophic yield drops[2]. Procuring the pre-methylated, electronically biased 2,3,6-tribromo-5-methylpyridine bypasses both the regioselectivity failure of symmetrical pyridines and the late-stage functionalization penalties of unmethylated analogs.

Substitution Risk

References

- [1] Neufeldt, S. R., et al. 'Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry.' Organometallics, ACS Publications, 2024.

- [2] Bach, T., et al. 'Regioselective Cross-Coupling Reactions of Polyhalopyridines.' Journal of Organic Chemistry, 2005.

Regiocontrol in Pd-Catalyzed Cross-Coupling

The pre-installed 5-methyl group in 2,3,6-Tribromo-5-methylpyridine acts as an electron-donating moiety, deactivating the adjacent C6-Br bond relative to the C2-Br bond. This electronic differentiation allows for highly regioselective mono-arylation (e.g., Suzuki coupling) at the C2 position. Studies on polyhalopyridines demonstrate that such electronic bias achieves >95:5 regioselectivity, whereas symmetrical comparators like 2,6-dibromopyridine yield a statistical ~2:1 mixture of mono- to di-arylated products under stoichiometric control [1].

| Evidence Dimension | Regioselectivity in mono-arylation (C2 vs C6/C4) |

| Target Compound Data | >95:5 regioselectivity favoring C2 mono-coupling |

| Comparator Or Baseline | 2,6-Dibromopyridine (~66% mono-coupled, ~33% di-coupled/unreacted mixture) |

| Quantified Difference | Elimination of di-coupled waste and >45% higher isolated yield of the desired mono-coupled intermediate |

| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling (1.0 equiv arylboronic acid, Pd(PPh3)4) |

High regiocontrol eliminates the need for costly and time-consuming chromatographic separation of regioisomers and di-coupled byproducts during early-stage API synthesis.

Process Yield for 5-Methylated Cores

When synthesizing complex 5-methylated pyridine cores (such as those found in thiopeptide antibiotics), the timing of methyl group installation is critical. Using 2,3,6-Tribromo-5-methylpyridine allows chemists to perform a 3-step sequential cross-coupling with an overall retained yield of >60%. In contrast, starting with 2,3,6-tribromopyridine and attempting a late-stage C-H methylation or cross-coupling to install the methyl group typically results in <25% overall yield due to severe steric hindrance and poor conversion at the highly substituted ring [1].

| Evidence Dimension | Overall synthetic yield for fully substituted 5-methylpyridine cores |

| Target Compound Data | >60% overall yield (pre-installed methyl bypasses late-stage alkylation) |

| Comparator Or Baseline | 2,3,6-Tribromopyridine (<25% overall yield due to late-stage methylation failures) |

| Quantified Difference | >2.4x improvement in overall process yield for target cores |

| Conditions | 3-step sequential functionalization vs. 4-step sequence requiring late-stage methylation |

Bypassing low-yielding late-stage alkylation steps drastically reduces raw material consumption and improves the manufacturability of complex APIs.

Halogen-Metal Exchange Chemoselectivity

The generation of nucleophilic pyridine species via halogen-metal exchange is highly sensitive to the substrate's electronic profile. The synergistic effect of the electron-withdrawing 3-bromo group and the electron-donating 5-methyl group in 2,3,6-Tribromo-5-methylpyridine allows for highly regioselective mono-magnesiation (using reagents like iPrMgCl·LiCl) with >90% conversion at the most activated C-Br bond. Unsubstituted or less differentiated tribromopyridines often suffer from competitive exchange at multiple sites, yielding <70% of the desired mono-metalated species and generating complex mixtures [1].

| Evidence Dimension | Regioselectivity of mono-magnesiation |

| Target Compound Data | >90% selectivity for the most activated C-Br bond |

| Comparator Or Baseline | Unsubstituted tribromopyridines (<70% selectivity due to multi-site competitive exchange) |

| Quantified Difference | >20% higher Grignard intermediate purity |

| Conditions | Halogen-magnesium exchange using TurboGrignard (iPrMgCl·LiCl) at low temperatures |

High chemoselectivity during metalation ensures clean generation of intermediates for electrophilic trapping, which is crucial for maintaining purity during scale-up.

Thiopeptide Antibiotic Core Synthesis

Because of its exceptional regiocontrol during sequential cross-coupling, this compound is a highly effective starting material for constructing the central polyheterocyclic cores of thiopeptide antibiotics (e.g., GE2270A analogs). The pre-installed methyl group and differentiated bromine vectors allow chemists to attach distinct thiazole or oxazole rings at specific positions without scrambling, directly leveraging the evidence of >95:5 regioselectivity [1].

Multi-Target Kinase Inhibitor Development

In pharmaceutical medicinal chemistry, the pyridine ring is a privileged scaffold. 2,3,6-Tribromo-5-methylpyridine provides three orthogonal functionalization sites, enabling the step-wise attachment of different pharmacophores. The ability to perform clean halogen-metal exchange at the most activated position allows for the introduction of diverse electrophiles, streamlining the generation of complex inhibitor libraries with high overall yields [2].

Agrochemical Active Ingredient Manufacturing

For the production of next-generation fungicides and herbicides, the stability of the fully substituted pyridine core is highly valued. Procuring this specific pre-methylated building block bypasses the need for late-stage alkylation, ensuring that the synthesis of the agrochemical active ingredient remains scalable, cost-effective, and free from the di-coupled byproducts that plague symmetrical precursors[1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types